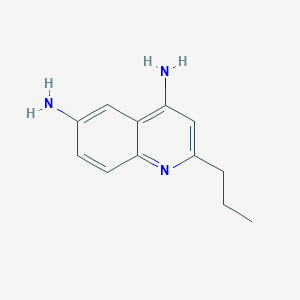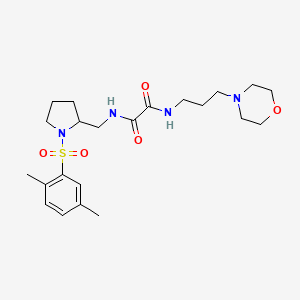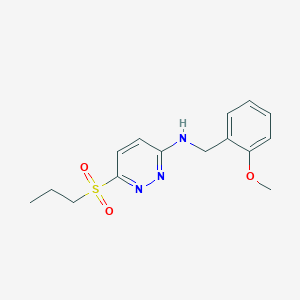
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.
Introduction of the Propylsulfonyl Group: This step may involve sulfonylation using a propylsulfonyl chloride reagent under basic conditions.
Attachment of the 2-Methoxybenzyl Group: This can be achieved through a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The pyridazine ring or the sulfonyl group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Benzyl halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzaldehyde derivative, while reduction of the sulfonyl group could produce a thiol derivative.
科学的研究の応用
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
- N-(2-methoxybenzyl)-6-(methylsulfonyl)pyridazin-3-amine
- N-(2-methoxybenzyl)-6-(ethylsulfonyl)pyridazin-3-amine
- N-(2-methoxybenzyl)-6-(butylsulfonyl)pyridazin-3-amine
Uniqueness
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine may exhibit unique properties compared to its analogs due to the specific length and nature of the propylsulfonyl group. This could influence its solubility, binding affinity, and overall biological activity.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUQYFNHJTGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
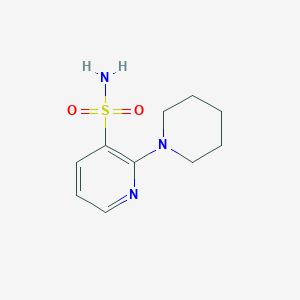
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399763.png)
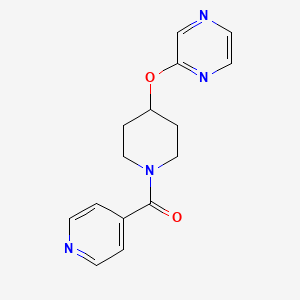
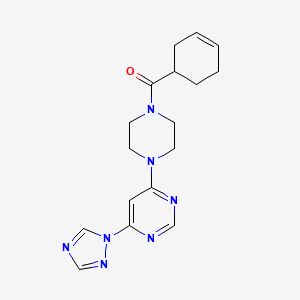
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)
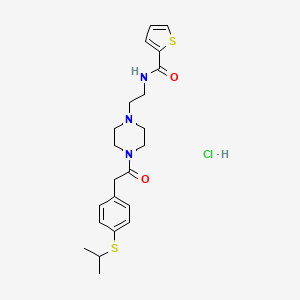
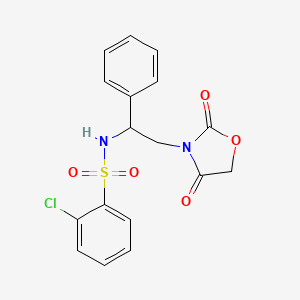
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
